Paulomycin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Paulomycin A is a glycosylated antibiotic produced by the bacterium Streptomyces paulus. It is part of the paulomycin family, which includes several related compounds. This compound is characterized by its unique paulic acid moiety and has shown significant antibacterial and antitumor activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Paulomycin A is biosynthesized by Streptomyces paulus through a complex pathway involving multiple enzymes. The biosynthesis pathway includes the incorporation of deoxysugars such as D-allose and L-paulomycose, and the formation of the paulic acid moiety . The pathway involves glycosyltransferases, acyltransferases, aminotransferases, and sulfotransferases .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces paulus under controlled conditions. Optimization of fermentation parameters, such as pH, temperature, and nutrient supply, is crucial for maximizing yield .

Análisis De Reacciones Químicas

Types of Reactions: Paulomycin A undergoes various chemical reactions, including glycosylation, acylation, and oxidation .

Common Reagents and Conditions:

Glycosylation: Involves glycosyltransferases and deoxysugar donors.

Acylation: Utilizes acyltransferases and acyl-CoA donors.

Oxidation: Requires oxidases and molecular oxygen.

Major Products: The major products formed from these reactions include various paulomycin derivatives with modifications in the deoxysugar moieties .

Aplicaciones Científicas De Investigación

Paulomycin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosylation and acylation reactions.

Biology: Investigated for its role in bacterial metabolism and secondary metabolite production.

Medicine: Explored for its antibacterial and antitumor properties.

Mecanismo De Acción

Paulomycin A exerts its effects by inhibiting bacterial cell wall synthesis. It targets the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death . The compound also interferes with DNA replication and protein synthesis in tumor cells, contributing to its antitumor activity .

Comparación Con Compuestos Similares

Paulomycin A is unique due to its paulic acid moiety and glycosylation pattern. Similar compounds include:

Paulomycin B: Another member of the paulomycin family with similar antibacterial properties.

Paulomycin E: Differentiated by its specific deoxysugar moieties.

Paulomycin G: A novel derivative lacking the paulomycose moiety, with cytotoxic activity against tumor cell lines.

This compound stands out due to its specific structure-activity relationships and its potential for generating novel derivatives through combinatorial biosynthesis .

Propiedades

Número CAS |

81988-77-4 |

|---|---|

Fórmula molecular |

C34H46N2O17S |

Peso molecular |

786.8 g/mol |

Nombre IUPAC |

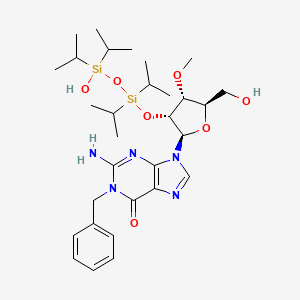

(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21-,22-,25+,26+,27-,29+,33+,34-/m0/s1 |

Clave InChI |

VVGJRYRHYMYFCV-DCKDIENKSA-N |

SMILES isomérico |

CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](O[C@H](C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C(=C/C)/N=C=S)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |

SMILES canónico |

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)

![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)

![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)